molecular formula C15H22 B13951809 6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene CAS No. 54889-56-4

6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13951809
CAS No.: 54889-56-4
M. Wt: 202.33 g/mol
InChI Key: HHMIVMHVMOTSCP-UHFFFAOYSA-N
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Description

6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by a naphthalene ring system that is partially hydrogenated, with an ethylpropyl substituent at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-(1-Ethylpropyl)naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:

6-(1-Ethylpropyl)naphthalene+H2Pd/CThis compound\text{6-(1-Ethylpropyl)naphthalene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} 6-(1-Ethylpropyl)naphthalene+H2​Pd/C​this compound

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Further reduction can lead to fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of naphthoquinones and other oxidized derivatives.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of naphthalene derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyltetralin
  • 6-Methyl-1,2,3,4-tetrahydronaphthalene
  • 6-Propyl-1,2,3,4-tetrahydronaphthalene

Uniqueness

6-(1-Ethylpropyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific ethylpropyl substituent, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

54889-56-4

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

6-pentan-3-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C15H22/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h9-12H,3-8H2,1-2H3

InChI Key

HHMIVMHVMOTSCP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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